1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
The compound 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea features a hybrid heterocyclic scaffold combining an imidazo[2,1-b]thiazole core with urea and thiophene moieties. The imidazo[2,1-b]thiazole system is notable for its pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and SIRT1 activators . The thiophen-2-ylmethyl urea moiety adds polarity and hydrogen-bonding capacity, which can modulate solubility and target affinity. Synthetic routes for analogous imidazo[2,1-b]thiazoles typically involve condensation of aminothiazoles with α-haloketones, followed by urea coupling .
Properties
IUPAC Name |
1-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS2/c1-12-17(10-22-18(25)21-9-15-3-2-8-26-15)27-19-23-16(11-24(12)19)13-4-6-14(20)7-5-13/h2-8,11H,9-10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAWJQXHWYPODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has gained attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 399.9 g/mol. Its structure includes a unique combination of imidazo[2,1-b]thiazole and thiophene moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClFN3OS |
| Molecular Weight | 399.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
| InChI Key | KNUJCDMCYTUDQL-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It appears to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and growth. Research indicates that it may inhibit the dihydrofolate reductase (DHFR) enzyme, which is crucial for DNA synthesis in rapidly dividing cells .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of bacterial strains. It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant efficacy . The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Research Findings
Several studies have evaluated the biological activity of related compounds and derivatives, providing insights into the efficacy and potential applications of this compound:
- Antiproliferative Studies : A study reported that derivatives similar to this compound exhibited IC50 values in the submicromolar range against various cancer cell lines including murine leukemia and human cervix carcinoma (HeLa) cells . These findings suggest that structural modifications can enhance anticancer activity.
- Cytotoxicity : In vitro assays demonstrated significant cytotoxic effects against multiple cancer cell lines, with some derivatives showing GI50 values as low as 1.4 µM . The presence of fluorinated phenyl groups was found to enhance potency.
- Apoptosis Induction : The compound has been shown to trigger both early and late apoptosis in treated cancer cells, indicating its potential as an effective anticancer agent .
Case Study 1: Anticancer Efficacy
In a study examining various imidazo[2,1-b]thiazole derivatives, one compound demonstrated an IC50 value of 4 µM against HeLa cells. This study highlighted the importance of substituents on the imidazo ring in enhancing biological activity.
Case Study 2: Antimicrobial Activity
A comparative study on thiophene derivatives indicated that compounds similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 31.25 to 62.5 µg/mL .
Scientific Research Applications
Anticancer Applications
Research has shown that compounds similar to 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea exhibit significant antiproliferative properties against various cancer cell lines. For instance:
- Mechanism of Action : Compounds containing imidazo-thiazole moieties have been found to inhibit key enzymes involved in cancer cell proliferation. For example, studies indicate that such compounds can act as inhibitors of topoisomerases, which are essential for DNA replication and transcription in cancer cells .
-
Case Studies :
- A study demonstrated that imidazo-thiazole derivatives showed cytotoxic effects against pancreatic ductal adenocarcinoma with IC50 values in the nanomolar range .
- Another investigation highlighted the effectiveness of these compounds against a variety of human cancer cell lines, including breast and colon cancers, showcasing their broad-spectrum anticancer activity .
Antimicrobial Applications
The antimicrobial potential of thiazole derivatives has also been extensively studied. The compound under discussion has shown promise in this area:
-
Antibacterial Activity : Research indicates that thiazole derivatives can exhibit moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- In vitro studies have reported minimum inhibitory concentrations (MICs) for certain thiazole derivatives ranging from 100 to 400 µg/ml against various bacterial strains .
- A specific derivative was noted for its effectiveness against Staphylococcus aureus, a common pathogen responsible for skin infections .
-
Case Studies :
- A systematic analysis of new thiazole derivatives revealed significant antimicrobial properties, leading to their consideration as potential candidates for developing new antibiotics .
- Another study documented the synthesis of a series of thiazole-based compounds that exhibited promising antifungal activity comparable to established antifungal agents .
Summary of Findings
The applications of this compound extend into critical areas of medicinal chemistry:
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Effective against pancreatic and breast cancer cell lines with IC50 values in the nanomolar range. |
| Antimicrobial | Bactericidal | Moderate to strong activity against Staphylococcus aureus and other pathogens with MICs ranging from 100 to 400 µg/ml. |
Chemical Reactions Analysis
Reactivity of the Urea Functional Group
The urea group (-NH-C(=O)-NH-) undergoes characteristic reactions:
Key Finding :
The urea group participates in cyclocondensation with mercapto acids (e.g., mercaptoacetic acid) to form spirocyclic thia-azaspiro compounds under Dean-Stark reflux conditions .
Imidazo[2,1-b]thiazole Core Reactivity
The imidazo[2,1-b]thiazole system exhibits electrophilic substitution and ring-opening tendencies:
Key Finding :
The methyl group at C-3 stabilizes the ring against oxidation but facilitates electrophilic attacks at C-5 and C-6 positions.
Thiophene-Methyl Substituent Reactivity
The thiophene moiety undergoes electrophilic substitution, while the methyl group enables functionalization:
Key Finding :
The thiophene-methyl group can be oxidized to a carboxylic acid, enabling further conjugation with amines or alcohols .
4-Fluorophenyl Group Reactivity
The fluorophenyl ring participates in selective aromatic substitutions:
Key Finding :
The fluorine atom directs electrophiles to the meta position but requires harsh conditions for substitution .
Synthetic Modifications for Biological Activity
Structural analogs demonstrate reactivity-driven pharmacological optimization:
Key Finding :
Spirocyclization with mercaptoacetic acid significantly improves pharmacokinetic profiles by reducing oxidative degradation .
Degradation Pathways
Critical stability data under stress conditions:
Comparative Reactivity Table
Relative reaction rates for key functional groups:
| Functional Group | Reactivity (Relative to Benzene) | Dominant Reaction |
|---|---|---|
| Urea | High | Hydrolysis, alkylation |
| Imidazo[2,1-b]thiazole | Moderate | Electrophilic substitution, oxidation |
| Thiophene-methyl | High | Sulfonation, oxidation |
| 4-Fluorophenyl | Low | Suzuki coupling, nitration |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Urea-Thiophene Motifs
Compounds bearing urea-thiophene-thiazole frameworks, such as TTU10 , TTU12 , and TTU13 (), share structural similarities with the target compound. Key differences lie in their aryl substituents and substitution patterns:
The target compound’s 4-fluorophenyl group contrasts with TTU13’s chloro-trifluoromethylphenyl group, suggesting differences in electronic effects and steric bulk. The methyl group on the imidazo[2,1-b]thiazole core may promote π-π stacking interactions compared to non-methylated analogues .
Aryl-Substituted Urea Derivatives
describes a series of urea derivatives (11a–11o) with diverse aryl groups (e.g., trifluoromethyl, chloro, methoxy). These compounds highlight the impact of substituents on physicochemical properties:
- 11c (3-chloro-4-fluorophenyl) and 11k (4-chloro-3-trifluoromethylphenyl) exhibit molecular weights of 518.1 and 568.2, respectively, with yields >85% . The target compound’s fluorine substituent may offer a balance between electronegativity and steric hindrance compared to bulkier groups like trifluoromethyl.
- 11l (3-methoxyphenyl) and 11n (3,4-dimethylphenyl) show reduced molecular weights (496.3 and 494.3), but methoxy groups may limit metabolic stability .
Imidazo[2,1-b]thiazole Core Modifications
reports isostructural compounds 4 and 5 , which feature fluorophenyl and chlorophenyl substituents on a thiazole-triazole scaffold. These compounds crystallize in triclinic systems with near-planar geometries, except for perpendicular fluorophenyl groups . In contrast, the target compound’s imidazo[2,1-b]thiazole core is fully planar, favoring π-π stacking interactions critical for solid-state packing .
Research Findings and Implications
- Electron-Withdrawing Substituents : Fluorine and chlorine enhance target affinity in kinase inhibitors, as seen in TTU13 and 11c .
- Planarity and Crystallinity : The methyl group in the target compound reduces steric distortion, promoting planar conformations and stable crystal packing via π-π interactions .
- Thiophene vs. Other Heterocycles : Thiophene’s sulfur atom may improve solubility over furan or pyridine analogues (), though direct comparisons require further data.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis typically involves multi-step procedures, starting with the formation of the imidazo[2,1-b]thiazole core. A common approach includes:
- Step 1 : Condensation of 4-fluorophenyl-substituted precursors with thiazole derivatives under reflux conditions using acetic acid as a catalyst .
- Step 2 : Introduction of the thiophen-2-ylmethyl urea moiety via nucleophilic substitution or coupling reactions, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Key intermediates : 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide and functionalized thiourea derivatives are critical for subsequent urea bond formation .
Q. What analytical techniques are most effective for structural characterization?
- NMR spectroscopy : 1H/13C NMR for confirming regiochemistry of the imidazo[2,1-b]thiazole and urea linkages.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For resolving ambiguous stereoelectronic effects, as demonstrated in structurally analogous urea-thiazole hybrids .
Q. What safety protocols are essential during handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophene derivatives) .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .
Advanced Research Questions
Q. How can computational methods predict this compound’s biological activity?
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). The fluorophenyl group may enhance binding affinity to hydrophobic pockets, while the urea linker facilitates hydrogen bonding .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with inhibitory activity data to optimize substituent selection .
Q. How should researchers address contradictory activity data across assays?
- Purity validation : Confirm compound purity via HPLC (>95%) to rule out impurities influencing bioactivity .
- Assay standardization : Use positive controls (e.g., donepezil for acetylcholinesterase inhibition) and replicate experiments across multiple cell lines .
- Solvent effects : Test solubility in DMSO/PBS mixtures to avoid aggregation artifacts .
Q. What strategies improve synthetic yield and selectivity?
- Temperature optimization : Conduct reactions at 60–80°C to balance reaction rate and byproduct formation .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of the fluorophenyl group .
- Protecting groups : Temporarily protect reactive sites (e.g., amine groups) with tert-butoxycarbonyl (Boc) to prevent undesired side reactions .
Q. How can structure-activity relationships (SAR) guide derivative design?
Q. What in vitro assays are suitable for evaluating enzyme inhibition?
- Acetylcholinesterase (AChE) inhibition : Use Ellman’s method with acetylthiocholine iodide as a substrate; measure IC50 values at varying concentrations .
- Kinase assays : Employ fluorescence-based ADP-Glo™ kits to quantify ATP competition in kinase targets .
Data Contradiction and Validation
Q. How to resolve discrepancies between computational predictions and experimental activity?
Q. What orthogonal methods validate compound stability under experimental conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to ensure integrity during biological assays .
- pH stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS .
Methodological Resources
- Synthetic protocols : Refer to Harraga et al. for imidazo[2,1-b]thiazole functionalization .
- Crystallography data : Use CIF files from analogous urea-thiazole structures in the Cambridge Structural Database .
- Safety guidelines : Follow OSHA standards for handling aromatic amines and thiourea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
